Cefixime Trihydrate: Superior Anti-H. influenzae Activity Versus Amoxicillin, Cefaclor, and Cefuroxime
Cefixime demonstrates superior in vitro activity against Haemophilus influenzae compared to amoxicillin, amoxicillin-clavulanic acid, cefaclor, and cefuroxime. All strains tested were inhibited by ≤1 mg/L of cefixime, regardless of β-lactamase production status [1]. This broad coverage of both β-lactamase-positive and β-lactamase-negative isolates represents a key differentiating factor from earlier-generation oral cephalosporins and penicillins, which exhibit reduced activity against β-lactamase-producing strains.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Haemophilus influenzae |
|---|---|
| Target Compound Data | MIC50 = 0.06 mg/L; MIC90 = 0.12 mg/L (ampicillin-susceptible); MIC50 = 0.12 mg/L; MIC90 = 0.12 mg/L (ampicillin-resistant) |
| Comparator Or Baseline | Amoxicillin, amoxicillin-clavulanic acid, cefaclor, cefuroxime (activity rated inferior to cefixime in study) |
| Quantified Difference | Cefixime MIC90 = 0.06 mg/L versus cefdinir MIC90 = 0.5 mg/L, cefuroxime MIC90 = 2 mg/L, cefprozil/cefaclor MIC90 = 16 mg/L; cefixime demonstrated superior activity to all orally administered comparators tested [2] |
| Conditions | In vitro susceptibility testing; clinical isolates of H. influenzae |
Why This Matters
For procurement of reference standards or formulation development targeting respiratory tract infections, this 8-fold to 266-fold MIC90 advantage versus alternative oral cephalosporins substantiates cefixime trihydrate as the compound of choice for applications requiring reliable H. influenzae coverage including β-lactamase-producing strains.
- [1] Dabernat H, et al. [In vitro effect of cefixime against Haemophilus influenzae]. Presse Med. 1989 Oct 11;18(32):1551-2. PMID: 2530529. View Source
- [2] Harrison CJ, et al. Antimicrobial susceptibility of Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis. Table 7 comparative MIC90 data. View Source
